molecular formula C22H22F3N3O3 B2962730 5-methyl-12-oxo-N-[4-(trifluoromethoxy)phenyl]-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide CAS No. 1775503-17-7

5-methyl-12-oxo-N-[4-(trifluoromethoxy)phenyl]-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide

Cat. No.: B2962730
CAS No.: 1775503-17-7
M. Wt: 433.431
InChI Key: NATPBPBPWJMHNA-UHFFFAOYSA-N
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Description

5-methyl-12-oxo-N-[4-(trifluoromethoxy)phenyl]-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide is a useful research compound. Its molecular formula is C22H22F3N3O3 and its molecular weight is 433.431. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Biological Properties

Research on related chemical structures demonstrates the intricate synthesis processes and potential biological activities of compounds within the same family. For instance, the synthesis of 5-methyl-5-ethyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazoline derivatives involved reactions with aminoesters, leading to compounds that exhibited antitumor and anti-monoaminooxidase (MAO) properties in vitro and in vivo (Маркосян et al., 2006). These findings underline the potential therapeutic applications of such compounds, emphasizing their relevance in developing treatments for various diseases.

Antimicrobial and Antitumor Activity

The exploration of novel 1H-1,2,3-triazole-4-carboxamides revealed compounds with significant antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as pathogenic yeast strains (Pokhodylo et al., 2021). This research exemplifies the potential of similar complex molecules in addressing antibiotic resistance and providing new avenues for antimicrobial therapy.

Photocatalytic Synthesis

The study on the photocatalytic synthesis of methyl 12-oxo-6,12-dihydroazepino[2,1-b]quinazoline-8-carboxylates highlights innovative methods in chemical synthesis. It was found that the yields of the target compounds increased with rising water content in the reaction mixture, showcasing the importance of solvent systems in optimizing chemical reactions (Budruev et al., 2021).

Properties

IUPAC Name

5-methyl-12-oxo-N-[4-(trifluoromethoxy)phenyl]-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N3O3/c1-27-18-13-14(6-11-17(18)21(30)28-12-4-2-3-5-19(27)28)20(29)26-15-7-9-16(10-8-15)31-22(23,24)25/h6-11,13,19H,2-5,12H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATPBPBPWJMHNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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